Ximelagatran

Übersicht

Beschreibung

Ximelagatran, known by its trade names Exanta or Exarta, is an anticoagulant that was developed as a potential replacement for warfarin. It is a direct thrombin inhibitor and was the first member of this class that could be taken orally. This compound was designed to overcome the dietary restrictions, drug interactions, and monitoring issues associated with warfarin therapy. it was withdrawn from the market due to reports of hepatotoxicity (liver damage) during clinical trials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:

- Formation of the azetidine ring.

- Introduction of the phenyl group with a hydroxycarbamimidoyl moiety.

- Coupling of the azetidine derivative with the phenyl derivative.

- Final esterification to produce this compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:

Hydrolysis: Conversion of this compound to melagatran through hydrolysis.

Dehydroxylation: Removal of hydroxyl groups during the conversion process.

Dealkylation: Removal of alkyl groups during the conversion process

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and enzymes in the liver and other tissues.

Dehydroxylation and Dealkylation: These reactions are facilitated by enzymes in the liver and other tissues

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Stroke Prevention in Atrial Fibrillation

Ximelagatran has been studied extensively for stroke prevention in patients with atrial fibrillation. A significant trial compared this compound to warfarin, demonstrating that this compound was effective in preventing stroke and systemic embolism. The study reported a compliance rate of 90% among patients taking this compound, with a mean INR value indicating effective anticoagulation .

Case Study:

In a large randomized trial involving over 2,500 patients, this compound was shown to have comparable efficacy to warfarin in preventing strokes, while also being associated with fewer complications related to monitoring and dose adjustments .

Treatment of Venous Thromboembolism

This compound has been evaluated as a treatment for venous thromboembolism (VTE), including deep vein thrombosis (DVT). In the THRIVE trial, this compound was found to be as effective as standard enoxaparin/warfarin therapy for treating acute DVT, with a significant reduction in the need for coagulation monitoring .

Clinical Findings:

- Efficacy : The trial demonstrated similar rates of recurrent VTE between this compound and traditional treatments.

- Safety : While this compound was well-tolerated, some patients experienced elevated liver enzymes, necessitating regular monitoring during long-term use .

Postoperative Thromboprophylaxis

This compound has been investigated for its role in preventing venous thromboembolism following major orthopedic surgeries like hip and knee replacements. Research indicates that it effectively reduces the incidence of postoperative DVT without the need for frequent INR checks, making it a practical alternative to traditional anticoagulants .

Study Overview:

In a multicenter study involving patients undergoing elective hip or knee surgery, this compound significantly decreased the incidence of DVT compared to placebo, reinforcing its potential as a postoperative thromboprophylactic agent.

Long-Term Safety and Efficacy

Long-term studies have assessed the safety profile of this compound, particularly regarding liver function. The compound was associated with elevated alanine aminotransferase (ALT) levels in about 8% of patients during extended treatment periods. This finding underscores the importance of monitoring liver enzymes in patients receiving this compound .

Comparison with Other Anticoagulants

This compound's profile has been compared with other novel oral anticoagulants (NOACs), such as dabigatran and rivaroxaban. Although it offers certain advantages like fixed dosing and no need for routine monitoring, concerns regarding liver enzyme elevations have limited its use compared to newer agents that have emerged since its initial development .

Data Summary Table

| Application Area | Efficacy | Safety Profile | Key Findings |

|---|---|---|---|

| Stroke Prevention | Comparable to warfarin | Elevated liver enzymes noted | High patient compliance |

| Treatment of Venous Thromboembolism | Effective as enoxaparin/warfarin | Monitoring required for liver | Similar recurrence rates |

| Postoperative Thromboprophylaxis | Significant reduction in DVT | Regular liver function tests recommended | Effective without frequent INR checks |

Wirkmechanismus

Ximelagatran is compared with other direct thrombin inhibitors and anticoagulants:

Warfarin: Unlike warfarin, this compound does not require dietary restrictions or frequent monitoring of anticoagulant properties

Dabigatran: Another direct thrombin inhibitor that is taken orally.

Rivaroxaban and Apixaban: These are factor Xa inhibitors, another class of anticoagulants.

Uniqueness of this compound:

Oral Administration: this compound was the first oral direct thrombin inhibitor.

Prodrug Nature: It requires in vivo conversion to its active form, melagatran

Vergleich Mit ähnlichen Verbindungen

Melagatran: The active metabolite of ximelagatran.

Dabigatran: Another oral direct thrombin inhibitor.

Rivaroxaban and Apixaban: Oral factor Xa inhibitors

Biologische Aktivität

Ximelagatran is a novel oral direct thrombin inhibitor that was developed as an alternative to traditional anticoagulants like warfarin. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

This compound is rapidly converted in the body to its active form, melagatran, which directly inhibits thrombin. Thrombin is a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By inhibiting both free and clot-bound thrombin, melagatran offers a potential pharmacodynamic advantage over other anticoagulants like heparin, which primarily inhibit only free thrombin .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : this compound is rapidly absorbed after oral administration.

- Metabolism : It is converted to melagatran, which has a half-life of approximately 2.4 to 4.6 hours, necessitating twice-daily dosing .

- Elimination : The drug is primarily eliminated via the kidneys, raising concerns about its use in patients with renal impairment .

Clinical Efficacy

This compound has been evaluated in multiple Phase III clinical trials for various indications:

- Venous Thromboembolism (VTE) Prophylaxis : this compound has shown efficacy in preventing VTE following orthopedic surgeries such as total knee replacement. In these studies, it demonstrated comparable effectiveness to low-molecular-weight heparins and warfarin .

- Stroke Prevention in Atrial Fibrillation : The SPORTIF III study indicated that this compound was at least as effective as warfarin for stroke prevention in patients with nonvalvular atrial fibrillation .

- Long-term Treatment of VTE : Long-term studies indicated that this compound could effectively prevent recurrent VTE events following initial treatment .

Safety Profile

Despite its efficacy, this compound's safety profile raised significant concerns:

- Hepatic Effects : Clinical trials reported asymptomatic elevations in liver enzymes (ALT) in approximately 7.9% of patients treated with this compound for extended periods. Elevated liver enzymes were more frequent in long-term use scenarios compared to short-term administration .

- Adverse Events : In the THRIVE study comparing this compound with enoxaparin/warfarin, adverse events led to higher discontinuation rates among this compound users due to liver enzyme elevations .

Table 1: Summary of Key Clinical Trials Involving this compound

| Study Name | Indication | Comparator | Efficacy Results | Safety Concerns |

|---|---|---|---|---|

| SPORTIF III | Stroke Prevention | Warfarin | At least as effective as warfarin | Liver enzyme elevations noted |

| THRIVE | VTE Treatment | Enoxaparin/Warfarin | Comparable efficacy; higher discontinuation due to adverse events | Increased liver enzymes |

| METHRO | VTE Prophylaxis after Surgery | Dalteparin | Non-inferior efficacy | Hepatic enzyme monitoring required |

Eigenschaften

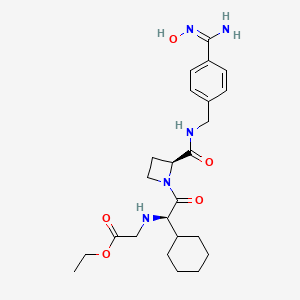

IUPAC Name |

ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIBCJHYVWYIKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.